molecular formula C11H15BrN2O B14679612 N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea CAS No. 34123-48-3

N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea

Cat. No.: B14679612
CAS No.: 34123-48-3
M. Wt: 271.15 g/mol
InChI Key: ZEICXCURVJGGCD-UHFFFAOYSA-N
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Description

N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea is an organic compound characterized by the presence of a bromine atom, an isopropyl group, and a methylurea moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea typically involves the following steps:

    Bromination: The starting material, 4-isopropylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.

    Urea Formation: The brominated intermediate is then reacted with methyl isocyanate under controlled conditions to form the desired N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, while the methylurea moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[3-Chloro-4-(propan-2-yl)phenyl]-N’-methylurea: Similar structure but with a chlorine atom instead of bromine.

    N-[3-Bromo-4-(methyl)phenyl]-N’-methylurea: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

N-[3-Bromo-4-(propan-2-yl)phenyl]-N’-methylurea is unique due to the combination of the bromine atom and the isopropyl group, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

34123-48-3

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(3-bromo-4-propan-2-ylphenyl)-3-methylurea

InChI

InChI=1S/C11H15BrN2O/c1-7(2)9-5-4-8(6-10(9)12)14-11(15)13-3/h4-7H,1-3H3,(H2,13,14,15)

InChI Key

ZEICXCURVJGGCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)NC(=O)NC)Br

Origin of Product

United States

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